molecular formula C12H12N2O B3042396 6-[(2-Methylphenyl)methyl]pyridazin-3-ol CAS No. 60932-69-6

6-[(2-Methylphenyl)methyl]pyridazin-3-ol

Cat. No.: B3042396
CAS No.: 60932-69-6
M. Wt: 200.24 g/mol
InChI Key: IVCYIKRKYFXUNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(2-Methylphenyl)methyl]pyridazin-3-ol typically involves the reaction of 2-methylbenzyl chloride with pyridazine-3-ol under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chloride group by the hydroxyl group on the pyridazine ring . The reaction is usually conducted in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize reaction conditions and improve yield. Purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity and quality .

Chemical Reactions Analysis

Types of Reactions

6-[(2-Methylphenyl)methyl]pyridazin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    6-[(2-Methylphenyl)methyl]pyridazin-3-one: An oxidized derivative with similar structural features but different chemical properties.

    6-[(2-Methylphenyl)methyl]dihydropyridazin-3-ol: A reduced derivative with a dihydropyridazine ring.

    6-[(2-Methylphenyl)methyl]pyridazin-3-amine: A derivative with an amino group instead of a hydroxyl group.

Uniqueness

6-[(2-Methylphenyl)methyl]pyridazin-3-ol is unique due to its specific substitution pattern and the presence of both a hydroxyl group and a 2-methylphenylmethyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

3-[(2-methylphenyl)methyl]-1H-pyridazin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-9-4-2-3-5-10(9)8-11-6-7-12(15)14-13-11/h2-7H,8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVCYIKRKYFXUNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC2=NNC(=O)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-[(2-Methylphenyl)methyl]pyridazin-3-ol
Reactant of Route 2
6-[(2-Methylphenyl)methyl]pyridazin-3-ol
Reactant of Route 3
Reactant of Route 3
6-[(2-Methylphenyl)methyl]pyridazin-3-ol
Reactant of Route 4
Reactant of Route 4
6-[(2-Methylphenyl)methyl]pyridazin-3-ol
Reactant of Route 5
6-[(2-Methylphenyl)methyl]pyridazin-3-ol
Reactant of Route 6
Reactant of Route 6
6-[(2-Methylphenyl)methyl]pyridazin-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.